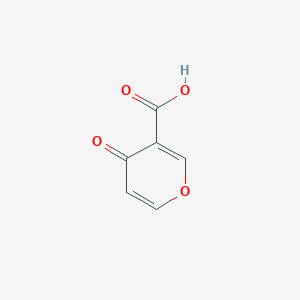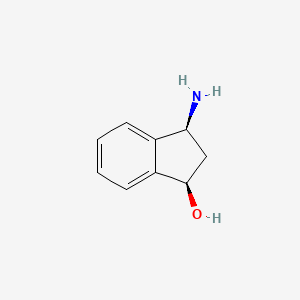
5-Methylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylthiazole-4-carboxamide is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-1-(methylthio)ethanone with thiourea under basic conditions to form the thiazole ring. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and environmentally benign solvents to optimize yield and reduce waste. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Methylthiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
5-Methylthiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and as a precursor for various agrochemicals
Mechanism of Action
The mechanism of action of 5-Methylthiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Thiazole: The parent compound of the thiazole family, which shares the basic five-membered ring structure.
5-Methylthiazole: Similar to 5-Methylthiazole-4-carboxamide but lacks the carboxamide group.
Thiazole-4-carboxamide: Similar but without the methyl group at the 5-position.
Uniqueness: this compound is unique due to the presence of both the methyl and carboxamide groups, which confer specific chemical properties and biological activities. These functional groups enhance its reactivity and potential as a versatile intermediate in various synthetic and biological applications .
Properties
Molecular Formula |
C5H6N2OS |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H6N2OS/c1-3-4(5(6)8)7-2-9-3/h2H,1H3,(H2,6,8) |
InChI Key |
YTCHKORYSPXNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CS1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)



![4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11923032.png)

![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)

![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)
![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)



